molecular formula C23H19FN2O2 B2917558 3-[1-(4-fluorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole CAS No. 314257-91-5

3-[1-(4-fluorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole

Cat. No.: B2917558
CAS No.: 314257-91-5
M. Wt: 374.415
InChI Key: VTTFJIXGUHXGOW-UHFFFAOYSA-N
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Description

This compound is a nitroethyl-substituted indole derivative characterized by:

  • A 1-methyl group on the indole nitrogen.
  • A 2-phenyl substituent on the indole ring.
  • A 3-[1-(4-fluorophenyl)-2-nitroethyl] side chain.

Its synthesis likely involves Friedel-Crafts alkylation or similar methods, as seen in related indole derivatives .

Properties

IUPAC Name

3-[1-(4-fluorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2/c1-25-21-10-6-5-9-19(21)22(23(25)17-7-3-2-4-8-17)20(15-26(27)28)16-11-13-18(24)14-12-16/h2-14,20H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTFJIXGUHXGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[1-(4-fluorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like this compound.

Chemical Reactions Analysis

3-[1-(4-fluorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen gas or metal hydrides for reduction reactions, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[1-(4-fluorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(4-fluorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

2.1. Indole Derivatives with Nitroethyl Substituents
  • 3-(1-(4-Fluorophenyl)-2-Nitroethyl)-1-Methyl-1H-Indole (3d): Synthesized via visible light-mediated alkylation, this compound shares the 4-fluorophenyl and nitroethyl groups but lacks the 2-phenyl substituent. Yields for such derivatives range from 45–83%, highlighting efficient synthetic routes .
  • The nitro group’s electron-withdrawing nature could enhance reactivity compared to non-nitro analogs .
2.2. Chalcone-Based Analogs

Chalcones with α,β-unsaturated ketones (e.g., 2j ) show structural parallels in aromatic substitution patterns:

  • Compound 2j: (E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone exhibits an IC50 of 4.703 μM, attributed to bromine (ring A) and fluorine (ring B) substitutions. Electronegative groups at para positions enhance activity, whereas methoxy groups reduce potency .
  • Comparison : The target indole’s 4-fluorophenyl and nitro groups may similarly improve binding interactions, though the indole core’s planar structure could offer distinct pharmacodynamic profiles.
2.3. Halogen-Substituted Thiazoles
  • Compound 4 (Cl-substituted) and 5 (Br-substituted) :
    These isostructural thiazole derivatives demonstrate how halogen substitution affects crystal packing without altering bioactivity. The target compound’s nitro group, being bulkier and more polar than halogens, may influence solubility and intermolecular interactions .
2.4. Antimicrobial Thiazole Derivatives
  • 4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole (31a): Exhibits antimicrobial activity, suggesting that fluorophenyl and heterocyclic motifs are critical for targeting microbial enzymes.

Structure-Activity Relationship (SAR) Trends

Key observations from analogous compounds:

  • Electronegative Substituents : Fluorine and nitro groups enhance potency in chalcones (e.g., 2j IC50 = 4.703 μM vs. 70.79 μM for methoxy-substituted 2p) .
  • Substitution Position : Para-substituted aromatic rings generally improve activity over meta or ortho positions. The target’s 4-fluorophenyl aligns with this trend.
  • Steric Effects : Bulky groups (e.g., 2-phenyl in the target) may hinder binding in some contexts but improve selectivity in others.

Data Table: Comparative Analysis

Compound Core Structure Key Substituents Notable Properties Reference
Target Compound Indole 1-Me, 2-Ph, 3-(4-FPh-nitroethyl) Electron-withdrawing groups -
3d () Indole 1-Me, 3-(4-FPh-nitroethyl) 45–83% yield, no 2-Ph substituent
2j (Chalcone, ) Chalcone 4-Br (A), 4-F (B) IC50 = 4.703 μM
Compound 4 (Thiazole, ) Thiazole 4-Cl, 4-FPh Isostructural, antimicrobial

Biological Activity

3-[1-(4-fluorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole is a synthetic compound belonging to the indole family, known for its diverse biological activities. Indole derivatives have been extensively studied for their potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer properties. This article provides a detailed examination of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The compound's IUPAC name is this compound, with the following molecular formula:

PropertyValue
Molecular FormulaC23H19FN2O2
Molecular Weight392.41 g/mol
CAS Number314257-91-5

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the Suzuki–Miyaura coupling, which forms carbon–carbon bonds using palladium catalysts. Other reactions may include oxidation and reduction processes that modify the nitro group or indole structure.

Antimicrobial Activity

Research has demonstrated that indole derivatives exhibit significant antimicrobial activity. For instance, a study evaluated various indole compounds against Mycobacterium tuberculosis (Mtb). The results indicated that structural modifications significantly influenced the Minimum Inhibitory Concentration (MIC) values:

CompoundMIC (µM)Comments
This compoundTBDUnder investigation
Isoniazid (control)2.3Standard first-line drug
Trifluoromethylated indoles8.4 - 47.8Enhanced activity compared to fluorinated derivatives

The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. Indole derivatives are known to bind with high affinity to various receptors, potentially leading to their antimicrobial effects. The presence of the fluorine atom in the structure can influence lipophilicity and receptor interactions, which may enhance biological activity .

Cytotoxicity Studies

In vitro studies assessed the cytotoxic effects of indole derivatives on mammalian cell lines. One notable finding was that certain compounds exhibited low toxicity at concentrations below 30 µM, suggesting a favorable safety profile:

CompoundCell LineViability (%) at 30 µM
This compoundHepG2TBD
Control (DMSO)HepG2~100%

These results indicate that while some indole derivatives show promise as antimicrobial agents, their safety in mammalian systems must also be evaluated .

Study on Antimycobacterial Activity

A significant study investigated a series of indole compounds, including those similar to this compound, for their antimycobacterial properties. The study found that structural variations greatly impacted the MIC values against Mtb:

  • Compounds with electron-withdrawing groups exhibited lower MICs.
  • The introduction of bulky substituents enhanced activity due to steric effects.

This highlights the importance of chemical structure in determining biological efficacy .

Safety Profile Assessment

Further investigations into the safety profile of selected indole derivatives revealed that certain compounds did not induce DNA damage in HepG2 cells at tested concentrations. This suggests a potential for developing therapeutics with reduced genotoxicity while maintaining efficacy against pathogens .

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